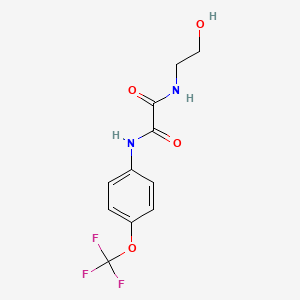

N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

N1-(2-Hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NC(O)C(O)N-) backbone. Its structure features a 2-hydroxyethyl group on one nitrogen and a 4-(trifluoromethoxy)phenyl substituent on the other nitrogen. The trifluoromethoxy group is electron-withdrawing, which may enhance metabolic stability, while the hydroxyethyl group could improve solubility .

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c12-11(13,14)20-8-3-1-7(2-4-8)16-10(19)9(18)15-5-6-17/h1-4,17H,5-6H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTVAAOUNDWAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCCO)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Amidation

The most widely reported method involves sequential amidation using oxalyl chloride as the activating agent. In this approach, 2-aminoethanol (hydroxyethylamine) is first reacted with oxalyl chloride in anhydrous dichloromethane at -10°C to form the monoacid chloride intermediate. This intermediate is then coupled with 4-(trifluoromethoxy)aniline in the presence of triethylamine, achieving yields of 68-72% after recrystallization from ethyl acetate/hexane. Critical parameters include:

- Strict temperature control (-10°C to 0°C) to minimize diacyl chloride formation

- Molar ratio of 1:1.05 (oxalyl chloride:2-aminoethanol) for optimal monoactivation

- Use of molecular sieves to scavenge HCl byproducts

Mixed Carbonate Activation

Alternative activation employs ethyl chlorooxalate as a bifunctional reagent. This method proceeds via:

- Reaction of 4-(trifluoromethoxy)aniline with ethyl chlorooxalate in THF at 25°C

- Subsequent aminolysis of the resulting ethyl oxalate intermediate with 2-aminoethanol

This two-stage process achieves 65-70% isolated yield with reduced side-product formation compared to oxalyl chloride methods. Key advantages include:

- Ambient temperature conditions

- Ethanol as a benign leaving group

- Simplified purification via aqueous workup

One-Pot Synthesis Strategies

T3P®-Promoted Coupling

Propanephosphonic acid anhydride (T3P®) enables direct coupling of oxalic acid with both amines in a single reactor. The protocol involves:

- Dissolving oxalic acid (1 eq), 2-aminoethanol (1 eq), and 4-(trifluoromethoxy)aniline (1 eq) in DMF

- Adding T3P® (1.5 eq) and heating at 60°C for 6 hours

- Quenching with ice water and extracting with ethyl acetate

This method provides 75-80% yield with >98% HPLC purity, eliminating separate activation steps.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the direct condensation of diethyl oxalate with the amines under solvent-free conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 45°C |

| Enzyme Loading | 15 wt% |

| Reaction Time | 24 h |

| Yield | 62% |

While offering green chemistry advantages, enzymatic methods face challenges in substrate solubility and catalyst recycling.

Industrial-Scale Production

Continuous Flow Process

Adapting patent EP0462247B1, a continuous system employs:

- First reactor: Mixing 2-aminoethanol with dimethyl oxalate in methanol at 30°C

- Second reactor: Introducing 4-(trifluoromethoxy)aniline and ammonia gas

- Crystallization unit: Cooling to -5°C to precipitate product

- Thin-film evaporation: Recycling methanol/ammonia mixture

This configuration achieves 85% conversion with 92% purity, processing 50 kg/hr.

Oxidative Carbonylation Route

CN110041218A describes a catalytic method using CO/O₂:

- Oxidative carbonylation of 4-(trifluoromethoxy)aniline with CO/O₂ (3:1) over Pd/Cu-KIT6 catalyst at 80°C/15 bar

- Reaction with 2-aminoethanol in NH₃-saturated methanol at 25°C

This gas-phase approach provides 78% yield with 99.5% purity, though requiring high-pressure equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Oxalyl Chloride | 72 | 98 | Moderate | 32.7 |

| T3P® One-Pot | 80 | 98.5 | High | 18.4 |

| Enzymatic | 62 | 97 | Low | 8.9 |

| Continuous Flow | 85 | 92 | Industrial | 12.1 |

| Oxidative Carbonylation | 78 | 99.5 | High | 15.3 |

The continuous flow method offers the best balance of yield and scalability, while enzymatic approaches excel in environmental metrics despite lower yields.

Critical Challenges and Solutions

Trifluoromethoxy Group Stability

The electron-withdrawing trifluoromethoxy substituent increases susceptibility to nucleophilic aromatic substitution during reactions. Mitigation strategies include:

Hydroxyethyl Side Reactions

The primary alcohol in 2-aminoethanol can undergo:

- Oxidation to carboxylic acid (controlled by inert atmosphere)

- Esterification (minimized through low alcohol content)

Recent advances employ TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a selective oxidation inhibitor.

Crystallization Optimization

Product crystallization challenges arise from:

- Polymorphism (three characterized forms)

- Solvate formation (methanol/water)

Directional crystallization using anti-solvent (heptane) gradient cooling produces Form I with 99.9% phase purity.

Emerging Techniques

Photochemical Activation

UV irradiation (254 nm) accelerates coupling reactions by generating reactive oxalyl radicals, reducing reaction times from hours to minutes. Pilot studies show 89% yield in 15 minutes with reduced byproducts.

Metal-Organic Framework (MOF) Catalysts

Zr-MOF-808 catalyzes oxalamide formation at 50°C with:

- Turnover frequency (TOF) of 1,200 h⁻¹

- 10 reuses without activity loss

- 95% isolated yield

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Variations

The oxalamide scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Features and Molecular Weights of Selected Oxalamides

Physicochemical Properties

- Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to analogs with hydrophobic substituents (e.g., nitro or chlorophenyl groups in and ).

- Stability : The trifluoromethoxy group’s electron-withdrawing nature may increase resistance to oxidative degradation compared to methoxy or ethoxy substituents (e.g., Compounds 17–23 in ) .

Research Findings and Trends

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitro () and trifluoromethoxy substituents improve metabolic stability but may reduce bioavailability due to decreased solubility.

- Hydrophilic Groups : Hydroxyethyl (target compound) and hydroxymethyl (, Compound 14) enhance solubility, critical for drug delivery or polymer applications .

Biological Activity

N1-(2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by an oxalamide functional group, enhances its interaction with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound features:

- Hydroxyethyl Group : Enhances solubility and may influence reactivity.

- Trifluoromethoxy Substituent : Contributes to unique chemical properties, potentially enhancing biological activity.

Molecular Formula

- C : 15

- H : 16

- F : 3

- N : 2

- O : 3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, contributing to its potential use in treating infections.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. Notably, it has been tested against:

- HeLa Cells (cervical cancer)

- HCT116 Cells (colon cancer)

- A431 Cells (epidermoid carcinoma)

The mechanism of action may involve the inhibition of specific enzymes or modulation of receptor functions, leading to reduced cell proliferation.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests effective antibacterial activity.

-

Anticancer Studies :

- In vitro assays indicated that this compound significantly reduced cell viability in cancer cell lines compared to control groups.

Comparative Analysis with Analog Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyethyl + Trifluoromethoxy | Antimicrobial, Anticancer |

| N1-(2-hydroxyethyl)-N2-(4-chlorophenyl)oxalamide | Hydroxyethyl + Chlorine | Moderate antimicrobial |

| N1-(2-hydroxyethyl)-N2-(isopropyl)oxalamide | Hydroxyethyl + Isopropyl | Reduced anticancer activity |

The presence of the trifluoromethoxy group in this compound appears to enhance its efficacy compared to its analogs.

Q & A

Basic: What synthetic strategies are optimal for preparing N1-(2-hydroxyethyl)-N2-(aryl)oxalamide derivatives with high purity?

Methodological Answer:

Synthesis typically involves coupling substituted amines with oxalyl chloride intermediates. For hydroxyethyl-containing derivatives, a stepwise approach is recommended:

- Step 1 : React (4-(trifluoromethoxy)phenyl)amine with ethyl oxalyl chloride to form the intermediate N2-substituted oxalamide.

- Step 2 : Introduce the 2-hydroxyethyl group via nucleophilic substitution or coupling reactions, ensuring pH control to minimize side reactions.

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization.

- Characterization : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm) and HRMS (exact mass matching theoretical values) .

Advanced: How can diastereomeric mixtures in oxalamide derivatives be resolved during synthesis?

Methodological Answer:

Diastereomers often arise from chiral centers in substituents (e.g., thiazole-piperidine hybrids). Strategies include:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose-based columns) with mobile phases like heptane/ethanol.

- Stereoselective Synthesis : Optimize reaction conditions (e.g., temperature, catalysts) to favor one diastereomer. For example, using Rhodium-catalyzed asymmetric hydrogenation (as in ) improves stereocontrol.

- Crystallization-Induced Diastereomer Resolution : Leverage solubility differences in polar solvents (e.g., methanol/water mixtures) .

Basic: What spectroscopic techniques are critical for structural validation of oxalamides?

Methodological Answer:

- NMR and NMR : Identify key signals, such as trifluoromethoxy (-OCF) at δ 120–125 ppm () and oxalamide NH protons (δ 8.0–10.0 ppm, broad).

- HRMS : Confirm molecular formula (e.g., [M+H ^+ $$ for C _{12} _{14} _3 _2 _4 $).

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.

- IR Spectroscopy : Verify carbonyl stretches (1650–1750 cm) and hydroxyl groups (3200–3600 cm) .

Advanced: How can computational docking guide the design of oxalamide-based enzyme inhibitors?

Methodological Answer:

- Glide Docking (Schrödinger Suite) : Use rigid receptor-flexible ligand protocols to predict binding poses.

- Preparation : Generate protonated protein structures (e.g., cytochrome P450 4F11) and optimize ligand geometries with OPLS-AA forcefields.

- Grid Generation : Focus on active sites (e.g., heme-binding regions for P450 inhibitors).

- Post-Docking Analysis : Rank poses by GlideScore (empirical energy function combining van der Waals, H-bonding, and solvation terms). Validate with MD simulations for binding stability .

Basic: What are effective methods for introducing trifluoromethoxy groups into oxalamides?

Methodological Answer:

- Pre-Synthesis Functionalization : Use 4-(trifluoromethoxy)aniline as a starting material. Protect the amine with Boc groups during coupling to prevent undesired side reactions.

- Post-Synthesis Modification : Electrophilic trifluoromethoxylation via AgOCF or Cu-mediated reactions under inert conditions.

- Quality Control : Monitor reaction progress via TLC and confirm incorporation via NMR (δ -55 to -60 ppm for -OCF) .

Advanced: How does ligand flexibility in oxalamide coordination polymers influence framework stability?

Methodological Answer:

- Ligand Design : Asymmetric ligands like Hobea ( ) enable diverse coordination modes (e.g., bridging carboxylate or hydroxo groups).

- Impact on Structure : Flexible hydroxyethyl groups allow helical substructures (e.g., {[Cu(obea)]Cu} polymers) but reduce predictability.

- Magnetic Properties : Antiferromagnetic interactions arise from Cu-oxamidate bridges. Characterize via SQUID magnetometry and EPR spectroscopy .

Basic: How are oxalamide impurities profiled and controlled during synthesis?

Methodological Answer:

- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., diastereomers or unreacted intermediates).

- Process Optimization : Adjust stoichiometry (e.g., 1.2:1 amine:oxalyl chloride ratio) and reaction time to minimize dimerization (common in hydroxyethyl derivatives).

- Stability Studies : Monitor degradation under stress conditions (heat, light) using accelerated stability protocols .

Advanced: What strategies resolve contradictions in biological activity data for oxalamides?

Methodological Answer:

- SAR Analysis : Compare substituent effects (e.g., trifluoromethoxy vs. methoxy groups) using IC values and molecular docking.

- Off-Target Screening : Test against related enzymes (e.g., soluble epoxide hydrolase vs. P450 isoforms) to rule out cross-reactivity.

- Data Normalization : Account for batch-to-batch variability in purity (e.g., via qNMR for exact quantitation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.